molecular formula C18H20N6O2 B12180116 N-(4-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-(4-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B12180116
M. Wt: 352.4 g/mol
InChI Key: KCXCGOVRKVGNJZ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a triazolopyridazine moiety, and a methoxyphenyl group, making it a subject of study for its potential biological and chemical properties.

Properties

Molecular Formula

C18H20N6O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C18H20N6O2/c1-26-15-6-4-14(5-7-15)20-18(25)13-3-2-10-23(11-13)17-9-8-16-21-19-12-24(16)22-17/h4-9,12-13H,2-3,10-11H2,1H3,(H,20,25)

InChI Key

KCXCGOVRKVGNJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN4C=NN=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine ring, followed by the introduction of the triazolopyridazine moiety and the methoxyphenyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide shares similarities with other compounds containing piperidine, triazolopyridazine, and methoxyphenyl groups.
  • Compounds like N-(4-methoxyphenyl)-1-(pyridazin-6-yl)piperidine-3-carboxamide and N-(4-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylate exhibit similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its distinct chemical structure allows for unique interactions with biological targets and chemical reagents, setting it apart from other similar compounds.

Biological Activity

N-(4-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's structure, synthesis, biological activity, and relevant research findings.

Structural Characteristics

The compound features a complex molecular structure characterized by:

  • Piperidine Ring : A six-membered saturated nitrogen-containing ring.
  • Triazolo-Pyridazine Moiety : A bicyclic structure that contributes to the compound's pharmacological properties.
  • Methoxyphenyl Group : An aromatic substituent that enhances lipophilicity and may influence biological interactions.

This unique arrangement is believed to facilitate interactions with various biological targets, potentially leading to significant therapeutic effects.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic pathway may include:

  • Formation of the Triazolo-Pyridazine Core : Utilizing appropriate precursors to construct the triazole and pyridazine rings.
  • Piperidine Ring Construction : Introducing the piperidine moiety through cyclization or substitution reactions.
  • Final Coupling : Attaching the methoxyphenyl group to complete the synthesis.

These steps require precise control over reaction conditions to ensure high yields and purity of the final product.

Anticancer Potential

Preliminary studies indicate that this compound exhibits notable cytotoxicity against various cancer cell lines. The presence of the triazole and pyridazine moieties is often linked to enhanced anticancer activity due to their ability to inhibit key pathways involved in cell proliferation and survival.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.0
HeLa (Cervical)7.5
A549 (Lung)6.0

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Protein Kinases : Targeting specific kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

In vitro studies have shown that compounds with similar structural features can disrupt the cell cycle and promote apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Study on MCF-7 Cells : This study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to control groups.
  • Combination Therapy Research : Investigations into combining this compound with established chemotherapeutics revealed synergistic effects that enhanced overall efficacy against resistant cancer cell lines.

Future Directions

Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.
  • Structure-Activity Relationship (SAR) Studies : Identifying modifications that could enhance potency and selectivity against specific targets.

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